molecular formula C22H18N2O4 B245062 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

Numéro de catalogue B245062
Poids moléculaire: 374.4 g/mol
Clé InChI: KKEGNAAAESGUKB-CJLVFECKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide, also known as BOAA, is a synthetic compound that has been widely used in scientific research. BOAA is a potent and selective agonist of the kainate subtype of glutamate receptors. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mécanisme D'action

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide acts as a selective agonist of the kainate subtype of glutamate receptors. The compound binds to the receptor and activates it, leading to the influx of calcium ions into the cell. This influx of calcium ions triggers a cascade of intracellular signaling pathways that ultimately lead to changes in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to increase the release of neurotransmitters such as glutamate and acetylcholine, leading to increased synaptic transmission. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has also been shown to increase the expression of immediate early genes such as c-fos and Arc, which are involved in synaptic plasticity and learning and memory.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide in lab experiments is its selectivity for kainate receptors. This allows researchers to specifically study the effects of kainate receptor activation without affecting other glutamate receptor subtypes. However, one limitation of using N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide is its potency. The compound is highly potent and can lead to receptor desensitization and toxicity if not used carefully.

Orientations Futures

Several future directions for research on N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide can be identified. One area of research is the development of more selective and potent kainate receptor agonists that can be used as tools to study the role of kainate receptors in synaptic plasticity and learning and memory. Another area of research is the development of drugs that target kainate receptors for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. Finally, the use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide in combination with other compounds such as NMDA receptor antagonists or AMPA receptor agonists could provide insights into the complex interactions between different glutamate receptor subtypes in synaptic plasticity and learning and memory.

Méthodes De Synthèse

The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide involves the reaction of 2-methylphenol with 2-bromoacetyl chloride to form 2-(2-methylphenoxy)acetamide. The resulting compound is then reacted with 3H-1,3-benzoxazole-2-amine to form N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide. The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been reported in several research articles and has been optimized for high yield and purity.

Applications De Recherche Scientifique

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has been used extensively in scientific research as a tool to study the kainate subtype of glutamate receptors. The compound has been used to investigate the role of kainate receptors in synaptic plasticity, learning, and memory. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide has also been used to study the effects of kainate receptor activation on neuronal excitability and synaptic transmission.

Propriétés

Formule moléculaire

C22H18N2O4

Poids moléculaire

374.4 g/mol

Nom IUPAC

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C22H18N2O4/c1-14-6-2-4-8-19(14)27-13-21(26)23-15-10-11-18(25)16(12-15)22-24-17-7-3-5-9-20(17)28-22/h2-12,24H,13H2,1H3,(H,23,26)/b22-16+

Clé InChI

KKEGNAAAESGUKB-CJLVFECKSA-N

SMILES isomérique

CC1=CC=CC=C1OCC(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2

SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

SMILES canonique

CC1=CC=CC=C1OCC(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.